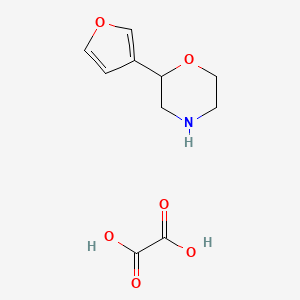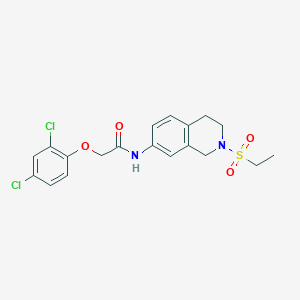
2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes a dichlorophenoxy group, an ethylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
-
Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
-
Introduction of the Ethylsulfonyl Group: : The next step involves the sulfonylation of the tetrahydroisoquinoline core. This is typically done using ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
-
Attachment of the Dichlorophenoxy Group: : The final step is the coupling of the dichlorophenoxy group to the acetamide. This can be achieved through a nucleophilic substitution reaction where the dichlorophenoxy group is introduced using a suitable dichlorophenol derivative and an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or thiols, respectively.
-
Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the tetrahydroisoquinoline moiety suggests possible activity in the central nervous system, while the dichlorophenoxy group may impart herbicidal or pesticidal properties. Researchers are exploring its potential as a lead compound for the development of new drugs targeting neurological disorders or as an agrochemical.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of other valuable chemicals. Its unique functional groups make it a versatile precursor for the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter systems, potentially modulating their activity. The dichlorophenoxy group may disrupt cellular processes in plants or pests, leading to their death.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
Tetrahydroisoquinoline derivatives: Compounds like salsolinol and tetrahydropapaveroline, which also contain the tetrahydroisoquinoline moiety and are studied for their neurological effects.
Sulfonylureas: A class of compounds with sulfonyl groups, used as herbicides and antidiabetic drugs.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide apart is the combination of these functional groups in a single molecule. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-2-28(25,26)23-8-7-13-3-5-16(9-14(13)11-23)22-19(24)12-27-18-6-4-15(20)10-17(18)21/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGOJJADKRFZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2632995.png)
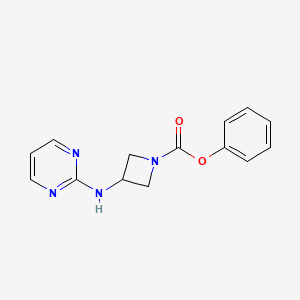
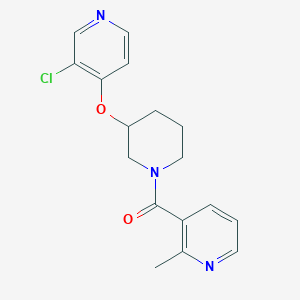
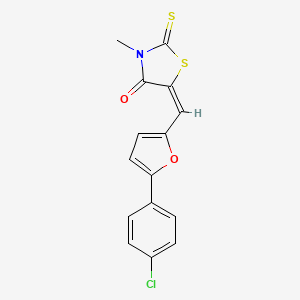
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2633004.png)
![3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE](/img/structure/B2633005.png)
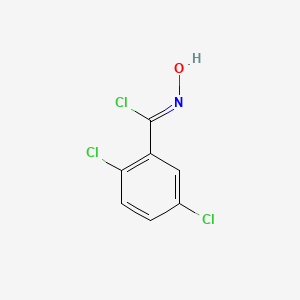
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)
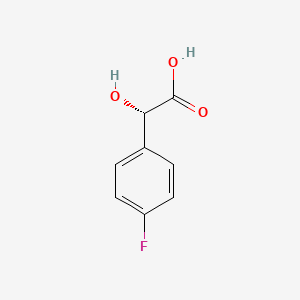
![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2633013.png)
